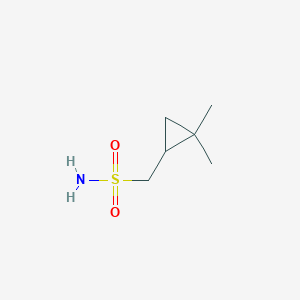
(2,2-Dimethylcyclopropyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dimethylcyclopropyl)methanesulfonamide is an organic compound with the molecular formula C6H13NO2S and a molecular weight of 163.24 g/mol . This compound features a cyclopropyl ring substituted with two methyl groups and a methanesulfonamide group. It is used in various chemical and industrial applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethylcyclopropyl)methanesulfonamide typically involves the reaction of 2,2-dimethylcyclopropylamine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, and yields the desired sulfonamide product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dimethylcyclopropyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
(2,2-Dimethylcyclopropyl)methanesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,2-Dimethylcyclopropyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, inhibiting the function of enzymes or altering receptor activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonamide: A simpler sulfonamide with a similar functional group but lacking the cyclopropyl ring.
Cyclopropylmethanesulfonamide: Similar structure but without the dimethyl substitution on the cyclopropyl ring.
Uniqueness
(2,2-Dimethylcyclopropyl)methanesulfonamide is unique due to the presence of the dimethyl-substituted cyclopropyl ring, which imparts specific steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it distinct from other sulfonamides .
Propriétés
Formule moléculaire |
C6H13NO2S |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
(2,2-dimethylcyclopropyl)methanesulfonamide |
InChI |
InChI=1S/C6H13NO2S/c1-6(2)3-5(6)4-10(7,8)9/h5H,3-4H2,1-2H3,(H2,7,8,9) |
Clé InChI |
MJDKUSNPNQCBDZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1CS(=O)(=O)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


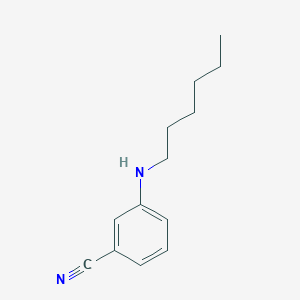
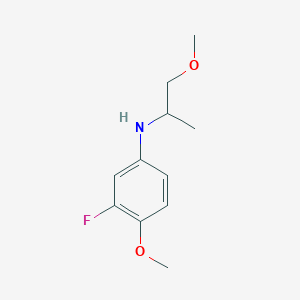
![([4-(4-Fluorophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine](/img/structure/B13240349.png)

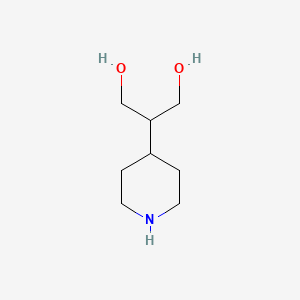
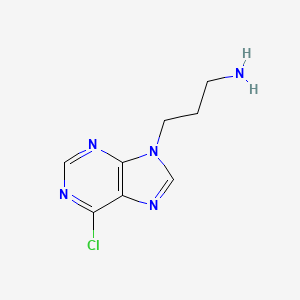

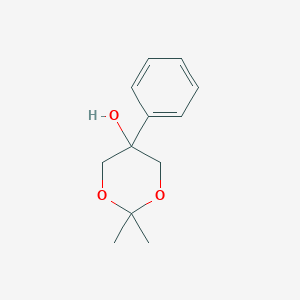
![1-(6-[Methyl(propan-2-YL)amino]pyridin-3-YL)ethan-1-OL](/img/structure/B13240395.png)
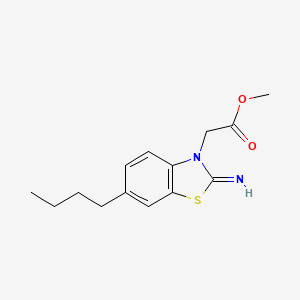
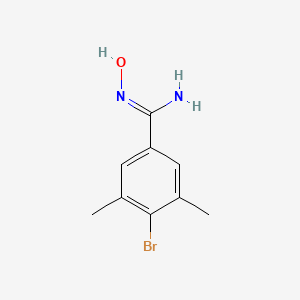
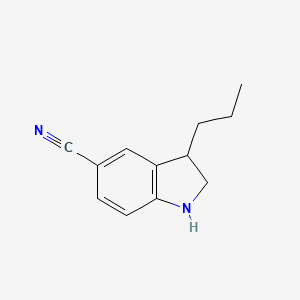
![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13240431.png)
![7-Oxabicyclo[2.2.1]heptane-1-carbothioamide](/img/structure/B13240434.png)
